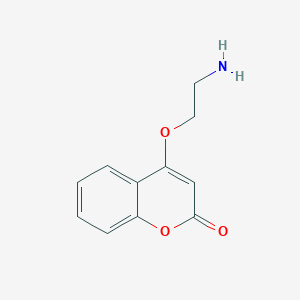

4-(2-aminoethoxy)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(2-aminoethoxy)chromen-2-one |

InChI |

InChI=1S/C11H11NO3/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10/h1-4,7H,5-6,12H2 |

InChI Key |

RJDRWTOGAULVGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN |

Origin of Product |

United States |

Biological and Pharmacological Investigations of 4 2 Aminoethoxy 2h Chromen 2 One Derivatives

Anticancer and Antitumor Research

The quest for novel therapeutic agents for cancer treatment has highlighted 2H-chromen-2-one derivatives as a promising scaffold. nih.govnih.gov Their mechanisms of action are diverse, encompassing the induction of apoptosis, inhibition of key enzymes, and disruption of cellular processes essential for tumor growth. nih.gov

A significant body of research has focused on evaluating the cytotoxic effects of 4-(amino-substituted)-2H-chromen-2-one derivatives against a panel of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development.

For instance, a series of coumarin-based benzopyranone derivatives containing various basic amino side chains, including diethylaminoethoxy and dimethylaminoethoxy, were tested against human lung carcinoma (A549) and normal lung (LL47) cell lines. researchgate.net The 50% lethal dose (LD50) values after 48 hours of treatment showed that these compounds possess cytotoxic activity, with some demonstrating a degree of selectivity. researchgate.netiiarjournals.org For example, the derivative with a dimethylaminoethoxy side chain (Compound 6 in the study) showed an LD50 of 5.0 µM in A549 cells and 20.4 µM in normal LL47 cells, indicating a selectivity index of 4.08. researchgate.netiiarjournals.org

Another study investigated new acetoxycoumarin derivatives in A549 human lung cancer and CRL 1548 rat liver cancer cell lines. nih.gov The derivative 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) exhibited the highest cytotoxicity, with LD50 values of 48.1 µM in A549 cells and 45.1 µM in CRL 1548 cells. nih.gov

Furthermore, hybrid molecules combining the coumarin (B35378) scaffold with other pharmacologically active moieties have been synthesized and evaluated. A series of coumarin/2-cyanoacryloyl hybrids linked via a piperazine (B1678402) ring at the C-4 position were tested against the human A549 cancer cell line, with several compounds showing potent antiproliferative activity. nih.gov

Table 1: In Vitro Cytotoxicity of 4-(amino-substituted)-2H-chromen-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative Type | Cancer Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Diethylaminoethoxy derivative | A549 (Human Lung Carcinoma) | LD50 | 7.08 | researchgate.net |

| Dimethylaminoethoxy derivative | A549 (Human Lung Carcinoma) | LD50 | 5.0 | researchgate.net |

| Morpholinoethoxy derivative | A549 (Human Lung Carcinoma) | LD50 | 34.2 | researchgate.net |

| Piperidinylethoxy derivative | A549 (Human Lung Carcinoma) | LD50 | 8.33 | researchgate.net |

| Pyrrolidinylethoxyl derivative | A549 (Human Lung Carcinoma) | LD50 | 5.83 | researchgate.net |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Human Lung Carcinoma) | LD50 | 48.1 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Rat Liver Cancer) | LD50 | 45.1 | nih.gov |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Human Lung Carcinoma) | LD50 | 89.3 | nih.gov |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 (Human Colon Carcinoma) | IC50 | 8.47 | nih.gov |

| bis(4-hydroxy-2H-chromen-2-one) derivative | K-562 (Human Chronic Myeloid Leukemia) | IC50 | 17.5 | nih.gov |

| bis(4-hydroxy-2H-chromen-2-one) derivative | JURKAT (Human Acute T-cell Leukemia) | IC50 | 19.0 | nih.gov |

Understanding the mechanisms through which these compounds exert their anticancer effects is vital. Research has revealed several key pathways targeted by 4-(amino-substituted)-2H-chromen-2-one derivatives.

Apoptosis Induction: Many coumarin derivatives induce programmed cell death, or apoptosis, in cancer cells. One study on coumarin/2-cyanoacryloyl hybrids found that a lead compound induced apoptosis in MG63 human osteosarcoma cells through a caspase-dependent pathway. nih.gov Another investigation showed that 7,8-dihydroxy-4-methylcoumarin (B1670369) induces apoptosis in human lung adenocarcinoma cells via a ROS-independent mitochondrial pathway. iiarjournals.org Similarly, a bis(4-hydroxy-2H-chromen-2-one) derivative was found to inhibit the proliferation of leukemia cell lines by targeting the NF-κB signaling pathway, a key regulator of apoptosis. nih.gov

Cell Cycle Arrest: The cell cycle is a fundamental process that governs cell proliferation, and its disruption can halt cancer growth. Certain acetoxycoumarin derivatives were found to cause cell cycle arrest at different phases in lung and liver cancer cell lines. nih.gov Benzopyranone derivatives with basic side chains also demonstrated a concentration-dependent ability to arrest A549 lung cancer cells in various phases of the cell cycle. researchgate.net The drug candidate LY290181, a 2-amino-4H-chromene, is known to be a potent antiproliferative compound that blocks cells in the G2/M phase of the cell cycle. scirp.org

Tubulin Dynamics Inhibition: The mitotic spindle, composed of microtubules, is a critical target in cancer therapy. Some 2-amino-4H-chromene derivatives, such as Crolibulin™ (EPC 2407) and HA14.1, have advanced to clinical or preclinical trials due to their activity as tubulin inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and cell death. scirp.org

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the preclinical efficacy of potential anticancer agents. Research on a novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative demonstrated its anticancer effect in an in vivo tumor model. researchgate.net The compound was shown to reduce the mean tumor mass and volume and induce caspase-3 activation, a marker of apoptosis, without causing significant kidney toxicity. researchgate.net These findings suggest that chromen-2-one derivatives can exhibit antitumor activity in a living organism, supporting their potential for further therapeutic development.

Antimicrobial Research (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of 2H-chromen-2-one have been investigated for their ability to combat microbial infections. scirp.orgnih.gov The emergence of antibiotic-resistant strains has created an urgent need for new antimicrobial agents, and these compounds represent a promising avenue of research. orientjchem.org

Derivatives of 4-amino-2H-chromen-2-one have been tested against a variety of bacterial pathogens. A study on 4-anilinocoumarin derivatives showed significant inhibitory action against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli. japsonline.com Another study synthesized new 4-heteroarylamino coumarin derivatives and found they exhibited a wide range of activity against thirteen bacterial strains. nih.gov

The antimicrobial screening of newly synthesized 2-amino-3-cyano-4H-chromene derivatives using the agar (B569324) well diffusion method also revealed good to excellent antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com

Table 2: Antibacterial Activity of 4-(amino-substituted)-2H-chromen-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative Type | Bacterial Strain | Method | Result (Zone of Inhibition, mm) | Source |

|---|---|---|---|---|

| 4-anilinocoumarin (4a') | Staphylococcus aureus | Disk Diffusion | 5.905 ± 1.011 | japsonline.com |

| 4-anilinocoumarin (4d') | Staphylococcus aureus | Disk Diffusion | 6.145 ± 1.138 | japsonline.com |

| 4-anilinocoumarin (4h') | Staphylococcus aureus | Disk Diffusion | 6.595 ± 0.021 | japsonline.com |

| 4-anilinocoumarin (4a') | Bacillus subtilis | Disk Diffusion | 4.82 ± 0.042 | japsonline.com |

| 4-anilinocoumarin (4h') | Bacillus subtilis | Disk Diffusion | 5.335 ± 0.021 | japsonline.com |

| 4-anilinocoumarin (4a') | Escherichia coli | Disk Diffusion | 3.8 ± 0.056 | japsonline.com |

| 2-amino-4H-chromene (4p) | Escherichia coli | Agar Well Diffusion | 19 | nanobioletters.com |

| 2-amino-4H-chromene (4n) | Escherichia coli | Agar Well Diffusion | 18 | nanobioletters.com |

| 2-amino-4H-chromene (4p) | Staphylococcus aureus | Agar Well Diffusion | 20 | nanobioletters.com |

| 2-amino-4H-chromene (4n) | Staphylococcus aureus | Agar Well Diffusion | 18 | nanobioletters.com |

The antifungal potential of these compounds has also been a key area of investigation. A series of 30 different 4-amino coumarin-based derivatives were synthesized and showed broad-spectrum antifungal activity against four plant pathogenic fungi: Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. nih.gov

In another study, newly synthesized 2-amino-3-cyano-4H-chromene derivatives were evaluated against Candida albicans and Fusarium oxysporum. nanobioletters.com Several of the tested compounds showed excellent antifungal outcomes when compared to the standard drug ketoconazole (B1673606). nanobioletters.com Similarly, novel chromenol derivatives functionalized with a triazole ring demonstrated potent activity against a panel of eight fungi, with twelve of the fourteen tested compounds being more active than the reference drugs ketoconazole and bifonazole. nih.gov

Table 3: Antifungal Activity of 4-(amino-substituted)-2H-chromen-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative Type | Fungal Strain | Method | Result (Zone of Inhibition, mm) | Source |

|---|---|---|---|---|

| 2-amino-4H-chromene (4a) | Candida albicans | Agar Well Diffusion | 22 | nanobioletters.com |

| 2-amino-4H-chromene (4i) | Candida albicans | Agar Well Diffusion | 20 | nanobioletters.com |

| 2-amino-4H-chromene (4l) | Candida albicans | Agar Well Diffusion | 19 | nanobioletters.com |

| 2-amino-4H-chromene (4a) | Fusarium oxysporum | Agar Well Diffusion | 23 | nanobioletters.com |

| 2-amino-4H-chromene (4c) | Fusarium oxysporum | Agar Well Diffusion | 21 | nanobioletters.com |

| 2-amino-4H-chromene (4d) | Fusarium oxysporum | Agar Well Diffusion | 20 | nanobioletters.com |

| 4-hydroxy-6-methyl-3-(substituted methyl)-2H-chromen-2-one (4e) | Candida albicans & Aspergillus clavatus | Broth Dilution | Good Activity | jocpr.com |

| 4-hydroxy-6-methyl-3-(substituted methyl)-2H-chromen-2-one (4g) | Candida albicans & Aspergillus clavatus | Broth Dilution | Good Activity | jocpr.com |

Investigation of Antimicrobial Mechanisms (e.g., Membrane Disruption, DNA Interaction)

The antimicrobial properties of coumarin derivatives are well-documented, and research into their mechanisms of action reveals a multi-faceted approach to inhibiting microbial growth. The primary mechanisms include interference with DNA replication and disruption of cell membrane integrity.

One of the most significant antibacterial mechanisms for a class of coumarin derivatives known as aminocoumarins is the inhibition of DNA gyrase. nih.govresearchgate.netpsu.edu This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.netyoutube.com Aminocoumarin antibiotics exert their effect by binding to the B subunit of DNA gyrase (GyrB), thereby inhibiting its ATPase activity and blocking bacterial replication, which ultimately leads to cell death. nih.govresearchgate.netyoutube.com The affinity for DNA gyrase is influenced by the specific substitutions on the coumarin scaffold. nih.govresearchgate.net For instance, clorobiocin, a natural aminocoumarin, is a highly potent inhibitor of DNA gyrase. nih.gov Studies have shown that modifications to the side chains attached to the coumarin ring can significantly alter the inhibitory activity against the gyrases of different bacterial species, such as Staphylococcus aureus and Escherichia coli. psu.edu

In addition to targeting DNA synthesis, certain coumarin derivatives are known to exert their antimicrobial effects by damaging bacterial cell membranes. mdpi.comnih.gov Scanning electron microscopy (SEM) analysis of S. aureus treated with specific coumarin derivatives has shown cellular disorientation and leakage of intracellular materials, indicating compromised membrane integrity. nih.gov The lipophilic nature of some coumarin derivatives facilitates hydrophobic interactions with the cell membrane, which can lead to its destabilization. samipubco.com

Another proposed mechanism is the generation of reactive oxygen species (ROS) within the bacterial cells. samipubco.com These ROS, such as superoxide (B77818) radicals and hydrogen peroxide, induce oxidative stress, causing widespread damage to vital cellular components including DNA, proteins, and lipids, which overwhelms the bacterial defense systems and leads to cell death. samipubco.com Furthermore, some coumarin derivatives have been found to inhibit biofilm formation and quorum sensing, which are critical for bacterial virulence and resistance, suggesting an additional anti-virulence strategy. nih.govnih.govmdpi.com

Enzyme Inhibition Studies

Derivatives of the 2H-chromen-2-one scaffold have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, from inflammation and neurodegeneration to diabetes and skin pigmentation disorders.

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govnih.gov Inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. Several coumarin derivatives have shown significant LOX inhibitory activity. nih.govnih.gov

In one study, the inhibitory potential of a series of coumarin derivatives against soybean LOX-3 ranged from 7.1% to 96.6%. nih.govnih.gov The research highlighted that the presence of a benzoyl ring at the 3-position of the coumarin core was a key structural feature for enhanced inhibitory activity. nih.govnih.gov

Table 1: Lipoxygenase Inhibition by 2H-Chromen-2-one Derivatives

| Compound Name | Enzyme Target | Inhibition (%) | Source |

|---|---|---|---|

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% | nih.govnih.gov |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Lipid Peroxidation | 91.0% | nih.govnih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Various chromenone derivatives have been evaluated for this purpose.

A series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and tested, with one compound, 4k , demonstrating significant potency against BChE with a half-maximal inhibitory concentration (IC₅₀) of 0.65 µM. nih.gov Kinetic studies confirmed that this compound acts as a competitive inhibitor. nih.gov In contrast, some chromenone derivatives isolated from marine-derived Streptomyces species showed only weak activity against both AChE and BChE. samipubco.comresearchgate.net Other studies on khellactone-type coumarins identified potent and selective inhibitors for either AChE or BChE. mdpi.com

Table 2: Cholinesterase Inhibition by 2H-Chromen-2-one Derivatives

| Compound Name/Identifier | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Inhibition Type | Source |

|---|---|---|---|---|

| Compound 4k (an amino-7,8-dihydro-4H-chromenone derivative) | BChE | IC₅₀ = 0.65 µM, Kᵢ = 0.55 µM | Competitive | nih.gov |

| PJ13 (3′-Angeloyl-4′-(2-methylbutyryl)khellactone) | AChE | IC₅₀ = 9.28 µM | Not specified | mdpi.com |

| PJ15 (3′-Isovaleryl-4′-(2-methylbutyroyl)khellactone) | AChE | IC₅₀ = 10.0 µM | Not specified | mdpi.com |

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis; its inhibition is sought after for cosmetic and medicinal applications to treat hyperpigmentation disorders. researchgate.net Several chromenone-based compounds have been identified as effective tyrosinase inhibitors.

Research has shown that geranyloxycoumarin derivatives can exhibit superior tyrosinase inhibitory activity compared to simple hydroxycoumarin derivatives. researchgate.net One such derivative, compound 3k , was found to be twice as active as arbutin, a well-known tyrosinase inhibitor used as a positive control. researchgate.net In another study, a series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylates were synthesized, with compound 4i emerging as the most potent competitive inhibitor with an IC₅₀ value of 34.12 μM. mdpi.com

Table 3: Tyrosinase Inhibition by 2H-Chromen-2-one Derivatives

| Compound Name/Identifier | Enzyme Target | Inhibitory Activity (IC₅₀ / Potency) | Inhibition Type | Source |

|---|---|---|---|---|

| Compound 3k (a geranyloxycoumarin derivative) | Tyrosinase | Two times more active than arbutin | Not specified | researchgate.net |

| Compound 4i (an ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative) | Tyrosinase | IC₅₀ = 34.12 µM | Competitive | mdpi.com |

Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like serotonin (B10506) and dopamine. Their inhibitors are used as antidepressants and for treating neurodegenerative disorders such as Parkinson's disease. researchgate.netsamipubco.com The chromenone scaffold has proven to be a valuable template for developing potent and selective MAO inhibitors.

Studies have revealed that the substitution pattern on the chromenone ring dictates the selectivity towards MAO-A or MAO-B. researchgate.net A phenyl group at the C-4 position tends to favor MAO-A inhibition, while a phenyl group at the C-3 position enhances MAO-B inhibition. researchgate.net For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was identified as a potent and selective reversible inhibitor of MAO-A (IC₅₀ = 2.70 μM). samipubco.comresearchgate.net Conversely, a series of 2-aryl-4H-chromen-4-ones yielded compound 3j , a highly potent and selective MAO-B inhibitor with an inhibition constant (Kᵢ) of 0.16 µM, comparable to the standard drug selegiline. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibition by 2H-Chromen-2-one Derivatives

| Compound Name | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 5,7-Dihydroxy-2-isopropyl-4H-chromen-4-one (Compound 1) | MAO-A | IC₅₀ = 2.70 µM, Kᵢ = 0.94 µM | 10.0 (vs. MAO-B) | samipubco.comresearchgate.net |

| 5,7-Dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (Compound 2) | MAO-B | IC₅₀ = 3.42 µM, Kᵢ = 1.89 µM | 2.02 (vs. MAO-A) | samipubco.comresearchgate.net |

| Compound 3j (a 2-aryl-4H-chromen-4-one derivative) | MAO-B | Kᵢ = 0.16 µM | 30.0 (vs. MAO-A) | nih.gov |

| Compound 12b (a 4-phenyl coumarin) | MAO-A | Kᵢ = 0.39 µM | Selective for MAO-A | researchgate.net |

| Compound 22d (a 3-phenyl coumarin) | MAO-B | Kᵢ = 0.19 µM | Selective for MAO-B | researchgate.net |

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.govacs.org Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. acs.orgorientjchem.org

Chromene derivatives have emerged as potent α-glucosidase inhibitors. Precocene-I, a chromene derivative isolated from the essential oil of Ageratum conyzoides, demonstrated potent activity with an IC₅₀ of 0.26 mg/mL, surpassing the standard drug acarbose (B1664774). nih.gov A synthetic flavone (B191248) derivative, 2-(benzo[d] samipubco.comresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC), was found to be a particularly powerful non-competitive inhibitor. It achieved 99.3% inhibition at a concentration of 27.6 µM, making it 22.4 times more potent than acarbose in that study.

Table 5: α-Glucosidase Inhibition by 2H-Chromen-2-one Derivatives

| Compound Name | Enzyme Target | Inhibitory Activity (IC₅₀ / % Inhibition) | Inhibition Type | Source |

|---|---|---|---|---|

| Precocene-I | α-Glucosidase | IC₅₀ = 0.26 mg/mL | Not specified | nih.gov |

| 2-(Benzo[d] samipubco.comresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC) | α-Glucosidase | 99.3% inhibition at 27.6 µM | Non-competitive |

Kinase Inhibition

The inhibitory activity of 4-(2-aminoethoxy)-2H-chromen-2-one derivatives has been explored against several kinases, which are crucial regulators of cellular signaling pathways.

p38 Mitogen-Activated Protein (MAP) Kinase:

The p38 MAP kinase signaling pathway is involved in a variety of inflammatory responses. selleckchem.comnih.gov Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. selleckchem.com While direct inhibitory data for this compound derivatives on p38 MAPK is not extensively documented in publicly available research, the broader class of coumarins and related heterocyclic compounds has been investigated. For instance, a chemical screen identified p38 MAPK inhibition as a potential neuroprotective strategy. selleckchem.com Specific inhibitors like SB202190 and ralimetinib (B1684352) have been shown to have effects in head and neck squamous cell carcinoma cell lines. nih.gov

Phosphatidylinositol 3-Kinase (PI3K):

The PI3K/AKT signaling pathway is critical for cell growth and survival, and its aberrant activation is implicated in various cancers. nih.govnih.gov Consequently, PI3K inhibitors are of significant interest in oncology. Studies have shown that certain coumarin derivatives can act as potent PI3K inhibitors. For example, a series of coumarin derivatives possessing pyridinylurea units were found to be potent PI3K inhibitors, with some compounds showing selectivity for specific PI3K isoforms (PI3Kα/β). nih.govlibretexts.org While specific data for this compound derivatives is limited, the general activity of the coumarin scaffold suggests potential for this subclass.

Janus Kinase 2 (JAK2):

JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling, and its dysregulation is associated with myeloproliferative neoplasms and other diseases. nih.govnih.gov Inhibition of JAK2 is a validated therapeutic approach. nih.govclinicaltrials.gov Research has shown that a coumarin-chalcone hybrid, LM-021, can reduce the phosphorylation of JAK2. Furthermore, a theoretical study evaluated various coumarin derivatives as potential JAK-3 inhibitors, suggesting that the coumarin scaffold can interact with the JAK family of kinases. nih.gov

Protein Tyrosine Kinase (PTK):

Protein tyrosine kinases are a large family of enzymes that are key components of signal transduction pathways and are often involved in carcinogenesis. researchgate.netnih.gov Inhibition of PTKs is a major strategy in cancer therapy. nih.govnih.gov Flavonoids and related compounds, which share structural similarities with coumarins, have been shown to inhibit protein-tyrosine kinase activity. nih.gov For example, compound 17c, a flavonoid analogue, was found to be a competitive inhibitor of p56lck with respect to ATP and was highly selective for protein-tyrosine kinases over protein-serine/threonine kinases. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Common mechanisms include competitive, non-competitive, and mixed inhibition. libretexts.orgwikipedia.orgsci-hub.seyoutube.comnih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. In this case, increasing the substrate concentration does not overcome the inhibition. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme. sci-hub.se

While detailed kinetic analyses for this compound derivatives are not widely reported, a study on other coumarin derivatives as tyrosinase inhibitors identified an uncompetitive mechanism for one of the compounds, highlighting the diverse ways this scaffold can interact with enzymes. Kinetic analysis of the oxidation of coumarins by human cytochrome P450 2A6 has also been performed, revealing complex reaction schemes. wikipedia.org

Receptor Modulation and Ligand Binding Research

Derivatives of this compound have been investigated for their ability to modulate various receptors, indicating their potential as therapeutic agents for a range of disorders.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

The serotonin system is a key target for the treatment of neuropsychiatric disorders. The 5-HT1A and 5-HT2A receptors are particularly important in this context. nih.govnih.gov A series of coumarin derivatives featuring a 2-hydroxypropoxy linker attached to the 4-position of the 2H-chromen-2-one core have been synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. Several of these compounds displayed high affinity, with some acting as 5-HT1A antagonists.

Binding Affinities of Coumarin Derivatives for Serotonin Receptors

| Compound | 5-HT1A Receptor Kᵢ (nM) | 5-HT2A Receptor Kᵢ (nM) | Reference |

|---|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | 8 | nih.gov |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) | 96 | 90 | nih.gov |

| 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (5) | 90 | N/A | biopolymers.org.ua |

| 6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (7) | 90 | N/A | biopolymers.org.ua |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10) | 87 | N/A | biopolymers.org.ua |

Estrogen Receptor (ERα, ERβ) Binding and Selective Modulation (SERMs)

Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers and osteoporosis. nih.govvegahub.eupicard.ch Compounds that selectively modulate these receptors (SERMs) can have beneficial tissue-specific effects. Coumarin derivatives have been investigated as potential SERMs. nih.govnih.govbindingdb.org Molecular dynamics simulations have shown that coumarin phytoestrogens have a greater selective affinity for ERβ over ERα. nih.govbiopolymers.org.ua While specific binding data for this compound derivatives is scarce, studies on other substituted 7-hydroxycoumarins have reported their relative binding affinities (RBAs) for both ERα and ERβ. nih.gov For example, 3,4-diphenyl-7-hydroxycoumarin (B2699493) shows a stronger RBA for ERα than ERβ. nih.gov A patent has also been filed for novel 2H-chromene derivatives as selective estrogen receptor modulators. nih.gov

Dopamine Receptor Agonism (e.g., D2 Receptor)

Dopamine receptors, particularly the D2 subtype, are important targets for the treatment of Parkinson's disease and other neurological disorders. wikipedia.orgdrugbank.comnih.govwikipedia.org While there is no direct evidence of this compound derivatives acting as D2 receptor agonists, research on structurally related compounds provides some insights. A study on 4-(aminoethoxy)indole and indolone derivatives, which share the 4-(aminoethoxy) side chain, demonstrated high affinity for the D2 receptor. This suggests that the 4-(aminoethoxy) moiety may be a key pharmacophoric feature for D2 receptor interaction.

Toll-like Receptor 4 Interactions

Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have been the subject of extensive research to evaluate their potential as anti-inflammatory and antioxidant agents. These investigations have unveiled the capacity of these compounds to combat oxidative stress and modulate inflammatory pathways, suggesting their therapeutic promise in conditions associated with inflammation and oxidative damage.

In Vitro Antioxidant Assays (e.g., Free Radical Scavenging)

A variety of in vitro assays have been employed to determine the antioxidant capabilities of this compound derivatives. These studies have demonstrated that modifications to the coumarin scaffold can significantly influence its free radical scavenging activity.

A series of synthesized 4-hydroxycoumarin (B602359) derivatives were evaluated for their antioxidant potential through multiple in vitro assays, including total antioxidant capacity, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and lipid peroxide scavenging. nih.govnih.gov The presence of a 4-hydroxy group was found to be highly effective in reducing chain reaction processes, while the C-3 scaffolds of coumarin proved to be good hydroxyl radical scavengers and metal chelators. nih.gov Notably, certain derivatives, such as 2b, 6b, 2c, and 4c, were identified as having the most potent radical scavenging activity. nih.govnih.gov The antioxidant activity of these derivatives is often attributed to the α-pyrone coumarin ring, which enhances free radical scavenging and has a suppressive effect on certain enzymes. nih.gov

Further studies on other 2H-chromen-2-one derivatives have also reported moderate antiradical activity. researchgate.net For instance, specific derivatives showed high activity against the superoxide radical anion. researchgate.net The antioxidant potential of these compounds is often linked to their ability to donate an electron to stabilize free radicals. researchgate.net The introduction of different functional groups to the coumarin structure, such as a 4-aminocoumarin (B1268506) moiety, has also been explored, with some derivatives showing good free-radical scavenging activity in the DPPH test. doaj.org

The antioxidant properties of phenolic compounds, a category that includes many coumarin derivatives, are associated with their ability to counteract oxidative stress-related diseases. researchgate.net The evaluation of coumarin derivatives has also included their ability to inhibit lipid peroxidation. nih.gov

Below is a table summarizing the in vitro antioxidant activities of selected 4-hydroxy-chromene-2-one derivatives.

| Compound/Derivative | Antioxidant Assay | Key Findings |

| 4-hydroxycoumarin derivatives (general) | Total Antioxidant Capacity, DPPH, Hydroxyl Radical Scavenging, Lipid Peroxide Scavenging | The 4-hydroxy group is crucial for antioxidant activity; C-3 scaffolds are effective hydroxyl radical scavengers. nih.gov |

| Derivatives 2b, 6b, 2c, 4c | Radical Scavenging Assays | Demonstrated the highest activity among the tested series. nih.govnih.gov |

| 4-((1,2,3,4-tetra-hydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl)benzoic acid | Superoxide Radical Anion Scavenging | Showed the highest activity in this specific assay. researchgate.net |

| 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid | Non-enzymatic Oxidation of Epinephrine | Exhibited the highest activity in this model system. researchgate.net |

| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH Assay | Possesses good free-radical scavenging activity with an IC50 of 596.7±0.3 μg/ml. doaj.org |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5) | DPPH, Hydrogen Peroxide, Nitric Oxide Radical Methods | Showed antioxidant activity, compared with ascorbic acid. nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6) | DPPH, Hydrogen Peroxide, Nitric Oxide Radical Methods | Showed antioxidant activity, compared with ascorbic acid. nih.gov |

Anti-inflammatory Efficacy in Preclinical Models

The anti-inflammatory potential of this compound derivatives has been investigated in various preclinical models, demonstrating their ability to mitigate inflammatory responses. These studies often involve the use of models such as lipopolysaccharide (LPS)-induced inflammation in cellular and animal models.

A series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.govnih.gov Several of these compounds demonstrated favorable inhibitory activity on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. nih.gov One particularly potent compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.gov In an in vivo mouse model of LPS-induced inflammatory disease, this compound significantly reduced the serum levels of IL-6 and TNF-α, indicating its potential to control inflammatory responses. nih.govnih.gov

Another study focused on a series of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives and their anti-inflammatory and analgesic activities. nih.gov Certain compounds within this series, particularly those with chloro and bromo substitutions on the benzylidene ring, exhibited potent anti-inflammatory effects that were comparable or superior to reference drugs. nih.gov The anti-inflammatory activity of coumarin derivatives is a well-documented area of research, with many natural and synthetic coumarins showing promise in this regard. mabjournal.com

The table below summarizes the anti-inflammatory efficacy of selected 2H-chromen-2-one derivatives in preclinical models.

| Compound/Derivative | Preclinical Model | Key Findings |

| 2-phenyl-4H-chromen-4-one derivatives | LPS-stimulated RAW264.7 cells; LPS-induced inflammatory disease in mice | Inhibited NO production; suppressed pro-inflammatory cytokines (IL-6, TNF-α) via the TLR4/MAPK pathway. nih.govnih.gov |

| 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one (III f) | Not specified | Exhibited potent anti-inflammatory and analgesic activity. nih.gov |

| 7-(2,4-dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one (III g) | Not specified | Exhibited potent anti-inflammatory and analgesic activity. nih.gov |

| 7-(4-bromobenzylideneamino)-4-methyl-2H-chromen-2-one (III h) | Not specified | Exhibited potent anti-inflammatory and analgesic activity. nih.gov |

| 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO) | Glutamate and hot plate tests in mice | Demonstrated antinociceptive and anti-edematogenic effects. nih.gov |

Role in Reducing Oxidative Stress

Beyond direct free radical scavenging, derivatives of this compound have been shown to play a role in reducing cellular oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.

One study investigated the protective effects of a series of coumarin derivatives against doxorubicin-induced oxidative stress. nih.gov Doxorubicin (B1662922) is a chemotherapeutic agent known to cause cardiotoxicity through the generation of oxidative stress. nih.gov Among the synthesized coumarins, 4-methyl-7,8-dihydroxycoumarin was found to have significant antioxidant strength and was able to decrease the production of ROS generated by doxorubicin treatment in human breast adenocarcinoma MCF7 cells. nih.gov Importantly, this protective effect did not interfere with the cytotoxic efficacy of doxorubicin against the cancer cells. nih.gov

The antioxidant properties of coumarin derivatives are often linked to their polyphenolic structure, which has been documented to have beneficial effects in oxidative stress-related diseases. researchgate.net The ability of these compounds to mitigate oxidative stress highlights their potential therapeutic applications in a range of pathological conditions.

Other Investigated Biological Activities

In addition to their anti-inflammatory and antioxidant properties, derivatives of this compound have been explored for other biological activities, including anticoagulant and anticonvulsant effects.

Anticoagulant Activity

The coumarin nucleus is famously associated with anticoagulant activity, with warfarin (B611796) being a prominent example. mabjournal.comnih.gov Research has continued to explore new coumarin derivatives for their potential as anticoagulants.

A study evaluating synthesized 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones as in vivo anticoagulants in rats found that two compounds, 2f and 2a, exhibited remarkable activity. nih.gov These compounds, when administered intraperitoneally, significantly prolonged prothrombin time (PT), a key measure of blood clotting. nih.gov Molecular docking studies suggested that these compounds act by interacting with the active site of vitamin K epoxide reductase (VKORC1), the same target as warfarin. nih.gov

Other research has also focused on 4-hydroxycoumarin derivatives, which are known to act as vitamin K antagonists. mdpi.com A number of these derivatives have shown favorable anticoagulant effects, in some cases comparable to warfarin. mdpi.com For instance, 4-hydroxycoumarin derivatives with a chlorine atom at the para-position of an aromatic ring demonstrated potent anticoagulant activities. mdpi.comresearchgate.net The anticoagulant effect of coumarins is attributed to their ability to inhibit the synthesis of vitamin K-dependent clotting factors. mabjournal.comnih.govgoogle.com

The table below presents findings on the anticoagulant activity of selected 2H-chromen-2-one derivatives.

| Compound/Derivative | Study Type | Key Findings |

| 3-(1-aminoethylidene)chroman-2,4-dione (2f) | In vivo (rats) | Showed remarkable anticoagulant activity (PT=130s). nih.gov |

| 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-one (2a) | In vivo (rats) | Showed remarkable anticoagulant activity (PT=90s). nih.gov |

| 4-hydroxycoumarin derivatives with a para-chloro substituent | Not specified | Resulted in potent anticoagulant activities. mdpi.comresearchgate.net |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (4) | In vivo (mice) | Showed higher anticoagulant activity (PT=21.30s) than warfarin (PT=14.60s). hu.edu.jo |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile (3) | In vivo (mice) | Increased prothrombin time compared to the control group. hu.edu.jo |

Anticonvulsant Activity

The therapeutic potential of coumarin derivatives has also been extended to the field of neurology, with some compounds being investigated for their anticonvulsant properties.

A study on the antiseizure activity of various natural coumarin derivatives in a larval zebrafish model of pentylenetetrazole (PTZ)-induced seizures revealed that certain compounds could reduce seizure-like behavior. nih.gov For example, oxypeucedanin (B192039) and its hydrate (B1144303) derivative showed significant activity, with the hydrate form demonstrating a concentration-dependent reduction in PTZ-induced locomotor activity. nih.gov Another derivative, daphnoretin, was found to ameliorate both the behavioral and electrophysiological aspects of seizures in this model. nih.gov

While direct studies on this compound for anticonvulsant activity are not as prevalent, the broader class of coumarins shows promise. The structural diversity of coumarins allows for the synthesis of derivatives with potential activity against seizures.

The table below summarizes the anticonvulsant activity of selected coumarin derivatives.

| Compound/Derivative | Preclinical Model | Key Findings |

| Oxypeucedanin | Larval zebrafish PTZ model | Decreased PTZ-induced locomotor activity by 23–38%. nih.gov |

| Oxypeucedanin hydrate | Larval zebrafish PTZ model | Showed a concentration-dependent reduction of 43–74% in PTZ-induced locomotion. nih.gov |

| Notopterol | Larval zebrafish PTZ model | Lowered PTZ-induced locomotion by 35–39% at lower concentrations and by 54% at a higher concentration. nih.gov |

| Daphnoretin | Larval zebrafish PTZ model | Ameliorated both PTZ-induced seizure-like behavior and epileptiform activity. nih.gov |

Antiarrhythmic Activity in Preclinical Models

An extensive review of the scientific literature did not yield specific preclinical studies investigating the antiarrhythmic activity of this compound or its closely related derivatives. Research on the antiarrhythmic properties of coumarin-based compounds is an emerging field, with studies tending to focus on other structural classes of coumarin derivatives. For instance, research has been conducted on aporphine (B1220529) alkaloids and pyrrolidin-2-one derivatives, which have shown some antiarrhythmic potential in preclinical models. mdpi.comscilit.com However, direct evidence to support or refute the antiarrhythmic effects of the this compound scaffold is not available in the current body of literature reviewed.

Neuroprotective and Anti-neurodegenerative Potential

While direct studies on this compound are limited, the broader class of coumarin derivatives has attracted significant interest for its neuroprotective and anti-neurodegenerative potential. nih.govmdpi.comnih.gov These compounds are being investigated for their ability to combat the complex pathologies of neurodegenerative diseases, which often involve protein aggregation, oxidative stress, and neuroinflammation. nih.govresearchgate.net

Research into various coumarin derivatives has revealed several mechanisms through which they may exert neuroprotective effects. One key area of investigation is their ability to modulate signaling pathways crucial for neuronal survival and function. For example, certain coumarin derivatives have been shown to activate the Tropomyosin receptor kinase B (TrkB)/cAMP-response-element binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway. researchgate.netmdpi.comnih.gov Activation of this pathway is known to promote neuronal survival and reduce the activity of caspases, which are enzymes involved in apoptosis or programmed cell death. mdpi.comnih.gov

Furthermore, the antioxidant properties of coumarin derivatives contribute to their neuroprotective profile. By reducing the production of reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key contributor to neuroinflammation and neuronal damage. researchgate.net The ability of the coumarin nucleus to be easily synthesized and modified allows for the creation of hybrid molecules designed to interact with multiple targets involved in neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov

Several studies have highlighted the neuroprotective effects of specific coumarin derivatives in preclinical models. For instance, the coumarin derivative LM-031 and its analogues have demonstrated the potential to improve BDNF signaling in neuronal cells. mdpi.comnih.gov Other derivatives have been designed to act as inhibitors of enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs), which are implicated in the progression of neurodegeneration. mdpi.com The structural versatility of the coumarin scaffold, particularly substitutions at various positions, plays a crucial role in defining their biological activity. nih.govmdpi.com

The neuroprotective potential of coumarin derivatives is a promising area of research, with ongoing efforts to develop compounds with improved efficacy and favorable pharmacokinetic properties. mdpi.comnih.govresearchgate.net

Table 1: Preclinical Neuroprotective Effects of Selected Coumarin Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Mechanism of Action | Reference(s) |

| LM-031 and analogues (LMDS-1 to -4) | SH-SY5Y cells expressing pro-aggregated tau | Reduced tau aggregation, reactive oxygen species, and caspase activity; promoted neurite outgrowth. | Activation of TRKB-CREB-BDNF pathway. | mdpi.comnih.gov |

| Various Coumarin Derivatives | Review of multiple studies | Can act as neuroprotective agents through various mechanisms. | Targeting cholinesterase, monoamine oxidase B, oxidative stress, etc. | nih.govresearchgate.net |

| Alkyl Substituted Coumarins | In vitro enzyme assays | Inhibition of monoamine oxidase B (MAO-B). | Selective inhibition of enzymes involved in neurodegeneration. | mdpi.com |

| Coumarin-based MTDLs | In vitro enzyme assays, molecular docking | Dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). | Multi-target-directed ligand approach. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs for Enhanced Activity

The biological activity of 4-(2-aminoethoxy)-2H-chromen-2-one is intrinsically linked to its fundamental chemical architecture. The 2H-chromen-2-one, or coumarin (B35378), scaffold serves as a versatile and privileged structure in medicinal chemistry, known for its wide range of pharmacological properties. nih.govnih.gov The arrangement of the benzene (B151609) ring fused to a pyran-2-one ring creates a bicyclic heterocyclic system that is a common feature in many bioactive compounds. nih.gov

The primary structural motifs critical for the activity of this class of compounds include the chromen-2-one core, the substituent at the 4-position, and any functional groups on the benzenoid ring. The lactone ring within the coumarin structure is a key feature, and its hydrolysis can lead to the formation of 2-hydroxy-cinnamic acids, which may act as inhibitors of certain enzymes. nih.gov The electronic nature of the coumarin ring system, influenced by its substituents, plays a pivotal role in its interaction with biological targets.

Impact of Aminoethoxy Substituent Position and Length

The nature of the substituent at the 4-position of the 2H-chromen-2-one ring is a significant determinant of biological activity. In the case of this compound, the aminoethoxy group is of particular importance. The presence of an amino group can introduce basicity and the potential for hydrogen bonding and electrostatic interactions with target macromolecules.

Studies on related amino-substituted coumarins have demonstrated that both the position and the length of the aminoalkyl chain can dramatically affect activity. While specific data for the ethoxy linker in the title compound is not extensively detailed in the provided context, general principles from related structures suggest that the two-carbon (ethoxy) linker provides a degree of flexibility, allowing the terminal amino group to orient itself optimally within a biological target's binding site. The position of this substituent at C4 is also crucial, as this position is often involved in key interactions that modulate the inhibitory activity of coumarin derivatives against various enzymes.

Influence of Substituents on the Chromen-2-one Ring System

For instance, the introduction of hydroxyl groups, as seen in the related compound 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one, can provide hydrogen bonding capabilities that enhance interaction with biological targets. Electron-withdrawing groups, such as a chloro group, in other amino-substituted coumarins have been shown to enhance antimicrobial and antioxidant activities, likely by increasing the reactivity of the molecule. Conversely, the placement of alkyl groups can enhance metabolic stability. Research on a series of coumarin derivatives has shown that substitutions at the 6-position of the chromene ring can be varied to improve binding affinity to antiapoptotic proteins. nih.gov

The following table summarizes the influence of different substituents on the chromen-2-one ring based on findings from related compounds:

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Compound Example |

| 6 | Bromo | Not essential for bioactivity | Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate |

| 6 | Cyclopentyl | Increased binding affinity and cytotoxicity | Analogues of HA 14-1 |

| 7 | Hydroxyl | Provides hydrogen bonding capabilities | 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one |

| - | Chloro (Anilino moiety) | Enhanced antimicrobial and antioxidant activities | 4-(4-chloroanilino)-2H-chromen-2-one |

Role of Peripheral Modifications on Biological Efficacy and Selectivity

Peripheral modifications, which are alterations to the extremities of the this compound molecule, are critical for fine-tuning its biological efficacy and selectivity. These modifications can influence how the molecule interacts with its intended biological target versus off-target molecules, thereby affecting both its potency and its side-effect profile.

For example, modifications to the terminal amino group of the aminoethoxy side chain could significantly alter the compound's properties. N-alkylation or N-acylation would change its basicity and hydrogen-bonding capacity. Such changes have been explored in related heterocyclic compounds to optimize their pharmacological effects. Furthermore, the incorporation of the chromene moiety into larger, more complex structures, such as by linking it to other heterocyclic rings like 1,2,4-triazole, has been shown to yield compounds with improved antifungal activity. nih.gov

The following table illustrates the impact of peripheral modifications on the biological activity of related coumarin structures:

| Type of Peripheral Modification | Resulting Change in Property | Example of Effect |

| N-substitution on the amino group | Altered basicity and lipophilicity | Potentially improved cell permeability and target selectivity |

| Linking to another heterocyclic ring (e.g., triazole) | Creation of a hybrid molecule | Enhanced antifungal activity |

| Introduction of halo groups on peripheral aromatic rings | Altered electronic distribution | Potential for further chemical transformations through cross-coupling reactions acs.org |

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can play a crucial role in the structure-activity relationship of bioactive compounds. For a molecule like this compound, which does not possess a chiral center in its core structure, stereochemical considerations may seem less apparent. However, the introduction of chiral centers through substitution on the chromen-2-one ring or the aminoethoxy side chain would necessitate an evaluation of the different stereoisomers.

In related 4H-chromene derivatives, the stereochemistry at the C4 position has been shown to be a critical factor for their biological activity. While the 2H-chromen-2-one core of the title compound is planar, any modification that introduces a stereocenter would likely result in enantiomers or diastereomers with differing biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand. For instance, in the synthesis of certain chromenol derivatives, specific stereochemical outcomes can influence the resulting biological activity.

While direct stereochemical studies on this compound are not available in the provided search results, the principles derived from the broader field of medicinal chemistry and related heterocyclic compounds strongly suggest that if chiral variants were to be synthesized, their stereochemistry would be a key factor in their SAR.

Lack of Specific Computational Research Data for this compound

Following a comprehensive search for computational and in silico research pertaining specifically to the chemical compound This compound , it has been determined that there is a notable absence of published studies detailing its molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or pharmacophore analysis.

While extensive literature exists on the application of these computational methods to the broader class of coumarin and 2H-chromen-2-one derivatives, the search did not yield specific research findings, data tables, or detailed analyses for this compound itself. The available information primarily consists of general methodologies for computational drug design and specific case studies on structurally related, but distinct, coumarin compounds.

For instance, computational studies have been performed on various other coumarin derivatives to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.govnih.gov These studies often involve:

Molecular Docking: To predict how different coumarin-based ligands might bind to therapeutic targets like cyclin-dependent kinases (CDKs), COX enzymes, or DNA. nih.gov

QSAR: To build mathematical models that correlate the structural features of coumarin derivatives with their observed biological activities, such as antioxidant potential or cytotoxicity. mdpi.commdpi.com

Pharmacophore Modeling: To identify the essential 3D arrangement of chemical features required for a coumarin derivative to interact with a specific biological target, aiding in the virtual screening of new potential ligands. nih.gov

However, detailed reports identifying the binding pockets, key interacting residues, predicted binding affinities, relevant physicochemical descriptors, or specific pharmacophore models for This compound are not present in the located research. The existing studies focus on derivatives with different substitution patterns at various positions on the coumarin ring, such as 4-bromomethyl, 7-hydroxy, or 3-acetyl groups, which significantly alters their molecular properties and interactions. nih.govnih.govnih.gov

Therefore, an article structured around the requested detailed outline for this compound cannot be generated with scientific accuracy based on the available information. The creation of such an article would require specific data that does not appear to be publicly available in the scientific literature retrieved during the search.

Computational and in Silico Approaches in the Research of 4 2 Aminoethoxy 2h Chromen 2 One

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of 4-(2-aminoethoxy)-2H-chromen-2-one, DFT and other quantum chemical calculations can provide deep insights into its molecular properties, reactivity, and spectroscopic characteristics.

Detailed research findings on analogous coumarin (B35378) derivatives have demonstrated the utility of DFT in elucidating various molecular parameters. researchgate.net For instance, calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, which can be correlated with greater biological activity. researchgate.net

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. Mulliken population analysis and molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

While specific DFT data for this compound is not available in the cited literature, the table below illustrates the typical quantum chemical parameters that would be calculated and their significance in assessing the compound's properties.

| Parameter | Significance | Hypothetical Value for this compound |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | -6.5 eV |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measures the overall polarity of the molecule. | 3.5 D |

| Mulliken Charges | Describes the partial atomic charges within the molecule. | Varies per atom |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Red (negative) and Blue (positive) regions |

These are hypothetical values based on studies of similar coumarin derivatives and serve to illustrate the application of DFT.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Preclinical Development

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage clinical trial failures. nih.gov For this compound, various computational models can be employed to predict its ADMET properties.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This assessment is often based on rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools can quickly calculate these and other physicochemical properties to assess the drug-likeness of this compound.

Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is also a key parameter. In silico models can predict factors influencing bioavailability, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov

The following table presents a hypothetical drug-likeness and bioavailability profile for this compound, based on parameters commonly evaluated for coumarin derivatives. rsc.org

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~221.23 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~1.5 | Optimal range for drug absorption |

| Hydrogen Bond Donors | 1 (from the amino group) | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 (from the oxygens and nitrogen) | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Indicates good oral bioavailability potential |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeability | Low | May not readily cross the blood-brain barrier |

These values are illustrative and would need to be confirmed by specific in silico modeling for the compound.

Understanding the metabolic fate of a compound is essential for predicting its efficacy and potential for drug-drug interactions. The metabolism of coumarins typically involves phase I and phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. researchgate.net For coumarin itself, a major metabolic pathway is 7-hydroxylation. researchgate.net

For this compound, in silico tools can predict which CYP isoforms are likely to be involved in its metabolism. The presence of the aminoethoxy side chain introduces additional sites for metabolic modification, such as deamination or oxidation. Phase II reactions, such as glucuronidation, are also common for coumarins and can be predicted computationally.

The metabolic stability of the compound can also be assessed, providing an estimate of its half-life in the body. This is crucial for determining dosing regimens.

A hypothetical prediction of the metabolic pathways for this compound is outlined below.

| Metabolic Process | Predicted Outcome | Key Enzymes |

| Phase I Metabolism | ||

| Hydroxylation | Potential hydroxylation on the benzene (B151609) ring. | CYP2A6, CYP1A1/2 researchgate.net |

| O-Dealkylation | Cleavage of the ethoxy ether linkage. | CYP enzymes |

| Deamination | Removal of the amino group from the side chain. | Monoamine Oxidase (MAO) |

| Phase II Metabolism | ||

| Glucuronidation | Conjugation at a hydroxylated metabolite. | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation at a hydroxylated metabolite. | Sulfotransferases (SULTs) |

This table represents potential metabolic pathways based on the known metabolism of coumarins and the structure of the specific compound. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Diversification

The generation of diverse chemical libraries is fundamental to drug discovery. For 4-(2-aminoethoxy)-2H-chromen-2-one, future synthetic efforts will likely focus on creating a wider array of analogues to explore the structure-activity relationship (SAR) in greater detail. Several innovative synthetic strategies are being explored for the broader 2H-chromen-2-one class, which can be adapted for this specific compound.

One promising approach involves metal-free synthetic routes, such as the unexpected [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols. frontiersin.org This method, catalyzed by the super Brønsted acid Triflimide (HNTf2), offers a high-yield pathway to polysubstituted 2H-chromenes at room temperature. frontiersin.org Additionally, multicomponent reactions (MCRs) provide an efficient means to generate complexity in a single step. researchgate.net For instance, a one-pot reaction involving bis-aldehydes, malononitrile, and dimedone in the presence of piperidine (B6355638) has been used to synthesize novel bis(4H-chromene-3-carbonitrile) derivatives. researchgate.net Microwave-assisted organic synthesis represents another green and rapid methodology for producing pyran-2,4-dione scaffolds, which can be further modified. researchgate.net

These advanced synthetic methods can be leveraged to introduce a variety of substituents onto the coumarin (B35378) core or modify the aminoethoxy side chain of this compound. This diversification is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Discovery of New Biological Targets and Mechanisms of Action

While initial studies have identified certain biological activities of this compound derivatives, a comprehensive understanding of their molecular targets and mechanisms of action is still evolving. Future research will undoubtedly focus on elucidating these aspects to unlock the full therapeutic potential of this scaffold.

Derivatives of 2H-chromen-2-one have shown a wide range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. frontiersin.org For example, certain 4-amino substituted 2H-chromen-2-one derivatives have been identified as inhibitors of the NEDD8-activating enzyme (NAE), which plays a critical role in cancer cell functions. nih.gov One such derivative, compound 21, was found to inhibit NAE activity in an ATP-dependent manner and induce apoptosis in pancreatic cancer cells. nih.gov

Furthermore, some 2H/4H-chromene analogs are known to induce apoptosis by interacting with tubulin, leading to G2/M cell-cycle arrest in cancer cells. frontiersin.org Other derivatives have been shown to inhibit TNFα-induced NF-κB activation in leukemia cell lines. nih.gov Investigating whether this compound or its derivatives engage with these or other novel targets will be a key area of future research. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify direct binding partners and downstream signaling pathways.

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores to create a single molecule with enhanced or synergistic activity, is a powerful tool in drug design. mdpi.com The this compound scaffold is an attractive candidate for the development of such hybrid molecules.

Researchers have successfully synthesized hybrid compounds by combining the coumarin core with other bioactive moieties. For instance, coumarin-chalcone hybrids have been created through Claisen-Schmidt condensation reactions. mdpi.com Another approach involves creating coumarin-amino acid hybrids, which have shown promise as anticancer agents by targeting enzymes like CK2. nih.gov The synthesis of these hybrids often involves coupling reactions, such as the azide-coupling method, to link the coumarin scaffold to amino acids or peptides. nih.gov

Future work could involve conjugating the this compound moiety with other pharmacologically active groups, such as nucleobases or other heterocyclic systems, to create novel chemical entities with potentially improved efficacy and selectivity. chemrxiv.org

Advanced Preclinical Efficacy Studies in Complex Disease Models

To translate the initial promising in vitro findings into clinical applications, robust preclinical efficacy studies in more physiologically relevant models are essential. Traditional 2D cell cultures often fail to replicate the complexity of the in vivo tumor microenvironment, leading to a high failure rate of drug candidates in clinical trials. nih.gov

Advanced 3D tumor models, such as spheroids and organoids, offer a more accurate representation of tumor architecture and cell-cell interactions. nih.gov These models, along with organ-on-a-chip technology, can provide a more predictive assessment of the efficacy of this compound and its derivatives. nih.gov These systems allow for the co-culture of cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, enabling the study of drug effects in a more realistic context.

In vivo studies using xenograft mouse models, particularly patient-derived xenografts (PDXs), will also be crucial. For instance, the combination of allogeneic natural killer (NK) cells with cetuximab has shown significant antitumor effects in a head and neck squamous cell carcinoma (HNSCC) xenograft model. nih.gov Similar studies could be designed to evaluate the in vivo efficacy of this compound, both as a monotherapy and in combination with other anticancer agents.

Application of Nanotechnology for Drug Delivery and Enhanced Efficacy in Preclinical Settings

Nanotechnology offers innovative solutions to overcome challenges associated with drug delivery, such as poor solubility, low bioavailability, and off-target toxicity. nih.gov Encapsulating this compound within nanoparticle-based drug delivery systems could significantly enhance its therapeutic efficacy. nih.gov

Various nanomaterials, including lipid-based nanoparticles and polymeric nanoparticles, can be engineered to carry the drug and release it in a controlled and targeted manner. nih.gov For instance, stimuli-responsive materials can be incorporated into these systems to trigger drug release in response to specific cues within the tumor microenvironment, such as changes in pH or enzyme activity. nih.gov This site-specific delivery can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov

Studies have shown that encapsulating natural compounds like curcumin (B1669340) and resveratrol (B1683913) in nanoparticles enhances their solubility and cellular uptake, leading to improved anticancer effects. nih.gov Similar strategies could be applied to this compound to improve its pharmacokinetic profile and therapeutic index in preclinical models.

Development of Advanced Computational Tools for Structure-Based Drug Design

Computational tools have become indispensable in modern drug discovery, accelerating the design-make-test-analyze cycle. nih.gov For this compound, advanced computational approaches can guide the design of new derivatives with improved potency and selectivity.

Structure-based drug design (SBDD) utilizes the 3D structure of a biological target to design ligands that can bind with high affinity. nih.gov If the molecular target of this compound is identified, techniques like virtual screening and de novo design can be used to explore a vast chemical space and identify promising new molecules. nih.govyoutube.com

Cheminformatics tools can be used to analyze structure-activity relationships (SAR) and build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic interactions between the ligand and its target, aiding in the optimization of lead compounds. fitnyc.edualbany.edu The development and application of these computational tools will be instrumental in rationally designing the next generation of drugs based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(2-aminoethoxy)-2H-chromen-2-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves functionalizing the chromen-2-one core via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with 4-hydroxy-2H-chromen-2-one. Introduce the 2-aminoethoxy group using a Mitsunobu reaction (with diethyl azodicarboxylate and triphenylphosphine) or alkylation with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, UV detection at 254 nm) to ensure intermediate purity .

- Step 3 : Optimize yield by adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and reaction time (6–24 hours). Side products (e.g., over-alkylation) can be minimized using excess amine or phase-transfer catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aminoethoxy group’s presence (e.g., δ ~3.7 ppm for OCH₂CH₂NH₂ protons) and chromen-2-one aromatic signals (δ 6.5–8.0 ppm). DEPT-135 helps identify CH₂ and CH₃ groups in the side chain .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 234.1) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), and anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Evaluate interaction with targets like COX-2 or topoisomerase II via fluorometric assays (e.g., measuring NADH oxidation rates) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement . If twinning or disorder occurs (common in flexible side chains), apply TWINLAW or PART instructions in SHELX to model partial occupancy .

- Complementary techniques : Pair with DFT calculations (e.g., Gaussian 16) to validate bond lengths/angles and identify electron density mismatches .

Q. What strategies mitigate discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .

- Structural analogs : Synthesize derivatives with improved logP (e.g., replacing NH₂ with NHAc to enhance membrane permeability) and retest .

Q. How can the reactivity of the aminoethoxy group be exploited for targeted drug delivery?

- Methodological Answer :

- Conjugation chemistry : Link the amino group to PEGylated nanoparticles via EDC/NHS coupling. Monitor conjugation efficiency using UV-Vis (shift in λmax) or fluorescence quenching .

- pH-sensitive release : Design prodrugs where the aminoethoxy group forms a Schiff base with aldehydes (stable at pH 7.4, hydrolyzes in acidic tumor microenvironments) .

Data Analysis & Optimization

Q. What computational tools predict the binding affinity of this compound with kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock into ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between NH₂ and Thr766) .

- QSAR models : Develop using MOE or RDKit descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with IC₅₀ values from kinase assays .

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer :

- Flow chemistry : Use continuous-flow reactors for alkylation steps (residence time ~30 minutes, 60°C) to enhance reproducibility and reduce byproducts .

- Automated purification : Employ flash chromatography (Biotage Isolera) with gradient elution (hexane → ethyl acetate) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Comparative Studies

Q. How does the 2-aminoethoxy substituent influence bioactivity compared to other chromen-2-one derivatives?

- Methodological Answer :

- SAR analysis : Compare IC₅₀ values of this compound with analogs (e.g., 4-methoxy or 4-hydroxy derivatives) in enzyme inhibition assays. The NH₂ group enhances hydrogen bonding but may reduce lipophilicity .

- Crystallographic overlay : Superpose structures (Mercury Software) to identify steric/electronic differences in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.